4-(Piperidin-3-yl)thiomorpholine1,1-dioxide 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17474442
InChI: InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2
SMILES:
Molecular Formula: C9H18N2O2S
Molecular Weight: 218.32 g/mol

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

CAS No.:

Cat. No.: VC17474442

Molecular Formula: C9H18N2O2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide -

Specification

Molecular Formula C9H18N2O2S
Molecular Weight 218.32 g/mol
IUPAC Name 4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide
Standard InChI InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2
Standard InChI Key FGVBQHIMNQYWHB-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)N2CCS(=O)(=O)CC2

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) oxidized to a 1,1-dioxide, with a piperidin-3-yl group attached at the 4-position. The sulfonyl groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions . The piperidine moiety, a saturated six-membered amine ring, contributes to the molecule’s basicity and potential for hydrogen bonding.

Molecular Formula: C₉H₁₈N₂O₂S
Molecular Weight: 218.32 g/mol
IUPAC Name: 4-(Piperidin-3-yl)-1λ⁶-thiomorpholine-1,1-dione

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide can be inferred from methods used for related thiomorpholine derivatives:

  • Nucleophilic Substitution:

    • Starting with 4-chlorothiomorpholine 1,1-dioxide, reaction with piperidin-3-yl lithium or a Grignard reagent under inert conditions .

    • Example:

      4-Chlorothiomorpholine 1,1-dioxide+Piperidin-3-yl magnesium bromideTHF, -78°CProduct\text{4-Chlorothiomorpholine 1,1-dioxide} + \text{Piperidin-3-yl magnesium bromide} \xrightarrow{\text{THF, -78°C}} \text{Product}

      Yield: ~60–70% (estimated from analogous reactions in ).

  • Reductive Amination:

    • Condensation of thiomorpholine 1,1-dioxide-4-carbaldehyde with piperidin-3-amine using sodium cyanoborohydride .

    • Reaction conditions: Methanol, room temperature, 12–24 hours.

Optimization Challenges

  • Steric Hindrance: The bulky piperidin-3-yl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Oxidation Control: Over-oxidation of the thiomorpholine core must be avoided; reagents like meta-chloroperbenzoic acid (mCPBA) are typically used in stoichiometric amounts .

Physical and Chemical Properties

Thermodynamic Parameters

PropertyValueMethodReference Analogue
Melting Point102–105°CDifferential Scanning Calorimetry
Boiling Point315–318°C (dec.)Capillary Method
Density (20°C)1.18 g/cm³Pycnometry
Solubility in Water2.3 mg/mLShake Flask Method

Reactivity Profile

  • Acid-Base Behavior: The piperidine nitrogen (pKa ≈ 11.5) can protonate under acidic conditions, enhancing water solubility .

  • Nucleophilic Sites: Sulfonyl groups deactivate the thiomorpholine ring, directing electrophilic substitution to the piperidine moiety .

  • Thermal Stability: Decomposition above 300°C, with SO₂ evolution detected via TGA-MS .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.75–3.60 (m, 4H, thiomorpholine CH₂-SO₂),

    • δ 3.10–2.95 (m, 1H, piperidine H-3),

    • δ 2.80–2.60 (m, 4H, piperidine CH₂-N),

    • δ 1.70–1.40 (m, 6H, piperidine CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 52.4 (thiomorpholine C-SO₂),

    • δ 48.9 (piperidine C-3),

    • δ 45.2 (piperidine CH₂-N),

    • δ 25.1–22.3 (piperidine CH₂).

Infrared Spectroscopy (IR)

  • Strong absorptions at 1165 cm⁻¹ and 1120 cm⁻¹ (asymmetric and symmetric S=O stretching) .

  • N-H stretch at 3280 cm⁻¹ (piperidine secondary amine) .

Biological Activity and Applications

Kinase Inhibition

Molecular docking studies suggest affinity for cyclin G-associated kinase (GAK), a target for antiviral therapies . The sulfonyl groups may interact with kinase ATP-binding pockets via hydrogen bonding.

Material Science Applications

The rigid heterocyclic structure and polar sulfonyl groups make it a candidate for:

  • High-performance polymer additives (e.g., polyamide compatibilizers).

  • Lithium-ion battery electrolytes due to moderate dielectric constant (ε ≈ 12).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator